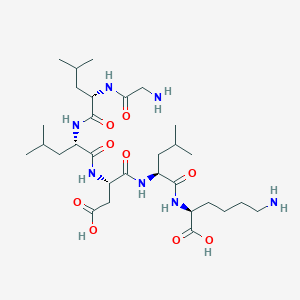
Methyl 2,3-diaminobenzoate
Übersicht
Beschreibung
(111)Indium chloride is a radiopharmaceutical compound extensively used in nuclear medicine for diagnostic and therapeutic purposes. It contains the radioisotope indium-111, which has a half-life of approximately 2.8 days and decays by electron capture, emitting gamma radiation. This property makes (111)Indium chloride valuable for medical imaging and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (111)Indium chloride is typically produced by bombarding a cadmium target with protons in a cyclotron. The reaction involves the transformation of cadmium-111 to indium-111 through a (p,n) reaction. The resulting indium-111 is then chemically separated and purified to obtain (111)Indium chloride .
Industrial Production Methods: Industrial production of (111)Indium chloride involves the use of enriched cadmium targets and proton bombardment in a cyclotron. The process includes radiochemical purification using column chromatography to achieve high specific activity and radiochemical purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (111)Indiumchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Indium kann oxidiert werden, um höhere Oxidationsstufen zu bilden.
Reduktion: Indium kann zu niedrigeren Oxidationsstufen reduziert werden.
Substitution: Indium kann an Substitutionsreaktionen mit anderen Liganden teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Sauerstoff oder Halogene können Indium oxidieren.
Reduktion: Reduktionsmittel wie Wasserstoff oder Metalle können Indium reduzieren.
Substitution: Liganden wie Chloridionen oder organische Liganden können in Reaktionen mit Indium substituieren.
Hauptsächlich gebildete Produkte:
Oxidation: Verbindungen von Indium mit höheren Oxidationsstufen.
Reduktion: Verbindungen von Indium mit niedrigeren Oxidationsstufen.
Substitution: Verschiedene Indiumkomplexe mit substituierten Liganden.
Wissenschaftliche Forschungsanwendungen
(111)Indiumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Radiotracer für die Untersuchung chemischer Reaktionen und Mechanismen verwendet.
Biologie: Zur Markierung von Biomolekülen für die Verfolgung und Bildgebung eingesetzt.
Medizin: In der diagnostischen Bildgebung zur Detektion von Tumoren, Infektionen und Entzündungen eingesetzt. .
Industrie: Anwendung bei der Entwicklung von Radiopharmazeutika und in Qualitätskontrollprozessen.
5. Wirkmechanismus
(111)Indiumchlorid wirkt als radioaktiver Tracer, indem es monoklonale Antikörper oder andere Zielmoleküle markiert. Nach der Verabreichung bindet es an spezifische molekulare Ziele, wie z. B. Krebszellen oder Infektionsherde. Die von Indium-111 emittierte Gammastrahlung ermöglicht die Visualisierung und Lokalisierung dieser Ziele mithilfe von Gammakameras .
Ähnliche Verbindungen:
Gallium-67-chlorid: Ein weiteres Radiopharmazeutikum, das für die Bildgebung und Diagnostik verwendet wird.
Technetium-99m: In der Nuklearmedizin für verschiedene Bildgebungsanwendungen weit verbreitet.
Jod-123: Anwendung in der diagnostischen Bildgebung, insbesondere für Schilddrüsenuntersuchungen.
Eindeutigkeit von (111)Indiumchlorid: (111)Indiumchlorid ist aufgrund seiner moderaten Halbwertszeit einzigartig, die genügend Zeit für Bildgebungsstudien bietet, ohne eine übermäßige Strahlenbelastung zu verursachen. Seine Gammaemissionen sind leicht nachweisbar, was es für die hochqualitative Bildgebung sehr effektiv macht. Darüber hinaus erhöht seine Fähigkeit, eine breite Palette von Zielmolekülen zu markieren, seine Vielseitigkeit in medizinischen und wissenschaftlichen Anwendungen .
Wirkmechanismus
(111)Indium chloride acts as a radioactive tracer by labeling monoclonal antibodies or other targeting molecules. When administered, it binds to specific molecular targets, such as cancer cells or sites of infection. The gamma radiation emitted by indium-111 allows for the visualization and localization of these targets using gamma cameras .
Vergleich Mit ähnlichen Verbindungen
Gallium-67 chloride: Another radiopharmaceutical used for imaging and diagnostic purposes.
Technetium-99m: Widely used in nuclear medicine for various imaging applications.
Iodine-123: Used in diagnostic imaging, particularly for thyroid studies.
Uniqueness of (111)Indium Chloride: (111)Indium chloride is unique due to its moderate half-life, which provides sufficient time for imaging studies without excessive radiation exposure. Its gamma emissions are easily detectable, making it highly effective for high-quality imaging. Additionally, its ability to label a wide range of targeting molecules enhances its versatility in medical and scientific applications .
Eigenschaften
IUPAC Name |
methyl 2,3-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107582-20-7 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzoic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate](/img/structure/B11888.png)













